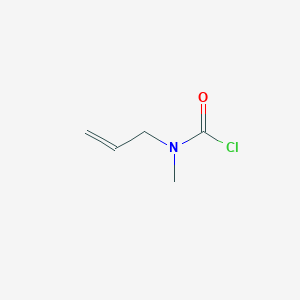
N-allyl-N-methylcarbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C5H8ClNO. It is a derivative of carbamic acid and features both allyl and methyl groups attached to the nitrogen atom. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: N-Allyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-allyl-N-methylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N-allyl-N-methylamine+Phosgene→N-allyl-N-methylcarbamoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the synthesis involves the continuous feeding of N-allyl-N-methylamine and phosgene into a reactor. The reaction is carried out at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions: N-Allyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-allyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-allyl-N-methylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Carbamates: Formed through substitution reactions.
N-allyl-N-methylcarbamic acid: Formed through hydrolysis.
N-allyl-N-methylamine: Formed through reduction.
科学研究应用
N-Allyl-N-methylcarbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.
Industry: Applied in the production of pesticides, herbicides, and other agrochemicals due to its reactivity with nucleophiles.
作用机制
The mechanism of action of N-allyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
相似化合物的比较
N-Methylcarbamoyl chloride: Lacks the allyl group, making it less versatile in certain synthetic applications.
N-Allylcarbamoyl chloride: Lacks the methyl group, which can influence its reactivity and stability.
N,N-Dimethylcarbamoyl chloride: Contains two methyl groups, altering its reactivity compared to N-allyl-N-methylcarbamoyl chloride.
Uniqueness: this compound’s unique combination of allyl and methyl groups provides a balance of reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable carbamate derivatives while maintaining reactivity with a variety of nucleophiles sets it apart from other carbamoyl chlorides.
属性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC 名称 |
N-methyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |
InChI 键 |
UEKTZPNFEQJPLZ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC=C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


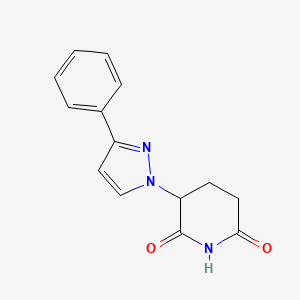
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


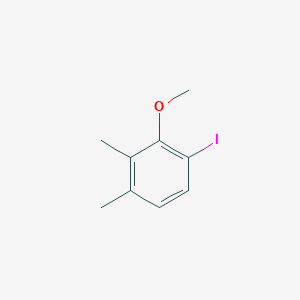
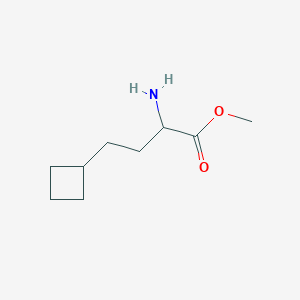


![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
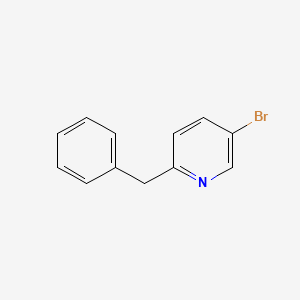
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)


